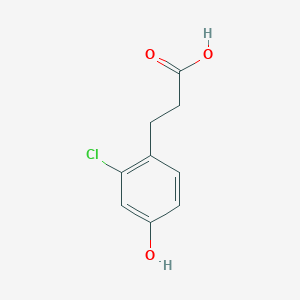3-(2-Chloro-4-hydroxyphenyl)propanoic acid
CAS No.: 1261449-78-8
Cat. No.: VC5961227
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261449-78-8 |
|---|---|
| Molecular Formula | C9H9ClO3 |
| Molecular Weight | 200.62 |
| IUPAC Name | 3-(2-chloro-4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
| Standard InChI Key | LOJJVRRZPPSJAH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1O)Cl)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound is systematically named 3-(2-chloro-4-hydroxyphenyl)propanoic acid under IUPAC guidelines, reflecting the propanoic acid chain attached to the phenyl ring at position 3, with chlorine and hydroxyl groups at positions 2 and 4, respectively. Alternative designations include benzenepropanoic acid (2-chloro-4-hydroxy-) and the CAS registry number 1261449-78-8.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| InChI Key | LOJJVRRZPPSJAH-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1O)Cl)CCC(=O)O | |
| PubChem CID | 82267707 |
Stereochemical Considerations
While the compound lacks chiral centers in its base structure, stereochemistry becomes relevant in derivatives such as (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, where an amino group introduces chirality . The parent compound’s planar aromatic system allows for π-π stacking interactions, which are critical in ligand-receptor binding studies .
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis typically involves Friedel-Crafts acylation or alkylation of appropriately substituted phenolic precursors. For example, chlorination of 4-hydroxyphenylpropanoic acid derivatives using reagents like sulfuryl chloride (SO₂Cl₂) can introduce the chlorine substituent. A patent (EP1687250A1) describes enantioselective methods for producing optically active phenylpropanoic acids via enzymatic resolution or chiral catalysts, though adaptations would be required for this specific derivative .
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability. One approach involves:
-
Hydroxylation: Introducing the hydroxyl group via electrophilic substitution.
-
Chlorination: Directed chlorination using Lewis acids like FeCl₃.
-
Chain Elongation: Propanoic acid side-chain installation through Michael addition or malonic ester synthesis .
Physical and Chemical Properties
Thermodynamic Stability
The compound’s melting point remains unspecified in available literature, but analogues like 3-(4-chloro-3-methylphenyl)propionic acid melt at 249°C , suggesting similar thermal stability. The hydroxyl group enhances hydrogen-bonding capacity, impacting crystallinity and solubility .
Solubility and Partitioning
Applications in Pharmaceutical and Chemical Research
Drug Intermediate Synthesis
The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors. Its chloro and hydroxyl groups are amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl structures .
Biological Activity
Derivatives like 3-chlorotyrosine, a halogenated amino acid, are studied for their role in oxidative stress biomarkers . While the parent compound lacks direct bioactivity, its metabolites may interact with enzymatic targets such as cyclooxygenase (COX) .
Comparison with Structural Analogues
Table 2: Property Comparison of Phenylpropanoic Acid Derivatives
Chlorine substitution enhances electrophilicity, enabling nucleophilic aromatic substitution, while hydroxyl groups improve water solubility .
Challenges and Future Directions
Analytical Characterization
Limited solubility data and absence of crystallographic structures hinder formulation studies. Advanced techniques like X-ray diffraction and HPLC-MS are recommended for purity assessment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume